5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide
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Overview
Description
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide is an organic compound belonging to the class of naphthalene sulfonamides These compounds are characterized by the presence of a naphthalene ring system substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the hydroxy and methylphenyl groups. One common method involves the following steps:
Sulfonation: Naphthalene is treated with fuming sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder.
Substitution: The amino group is then substituted with a hydroxy group and a methylphenyl group through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a naphthoquinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the hydroxy and methylphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-hydroxynaphthalene-1-sulfonamide: Lacks the methylphenyl group but shares similar structural features.
N-(4-methylphenyl)naphthalene-1-sulfonamide: Lacks the hydroxy group but retains the sulfonamide and methylphenyl groups.
Uniqueness
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide is unique due to the presence of both the hydroxy and methylphenyl groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO3S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-hydroxy-N-(4-methylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-10-13(11-9-12)18-22(20,21)17-7-3-4-14-15(17)5-2-6-16(14)19/h2-11,18-19H,1H3 |
InChI Key |
DWKIRPXJXGHLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
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